tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Medicinal chemistry Physicochemical profiling Drug design

Researchers requiring regiospecific pyrrolo[3,4-c]pyrazole cores often face tautomeric mixtures with N1-H analogs, leading to complex purification. This compound eliminates tautomerism via the N1-methyl group, while the acid-labile Boc group enables mild, orthogonal deprotection. • N1-methyl fixed tautomer: no N2/N5 regioisomeric by-products • Boc orthogonal protection: compatible with sensitive esters, nitriles, and reducible alkenes • High purity (≥95%): minimizes catalyst poisoning in Pd-catalyzed couplings • HBD=0, XLogP3=0.5: favorable fragment profile for kinase inhibitor elaboration. Supplied as a tautomerically homogeneous solid for automated parallel synthesis and library production.

Molecular Formula C11H17N3O2
Molecular Weight 223.276
CAS No. 1268520-16-6
Cat. No. B594490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
CAS1268520-16-6
Molecular FormulaC11H17N3O2
Molecular Weight223.276
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)C
InChIInChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8-5-12-13(4)9(8)7-14/h5H,6-7H2,1-4H3
InChIKeyKGBHFJOKPVPTJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate – Structure and Procurement


tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a bicyclic heterocyclic building block belonging to the pyrrolo[3,4-c]pyrazole class. The molecule features a tert-butyloxycarbonyl (Boc) protecting group at the N5 position and a methyl substituent at N1, yielding a fixed tautomeric form with molecular formula C11H17N3O2 and molecular weight 223.27 g/mol [1]. This scaffold is widely employed as a key intermediate in the synthesis of kinase inhibitors, including Aurora kinase and cyclin-dependent kinase (CDK) programs, due to the orthogonal reactivity imparted by its Boc and N-methyl functionalities [2][3].

1
Fixed Tautomer N1‑methyl locks regiochemistry, enabling exclusive N5 functionalization for kinase inhibitor programs.
2
Orthogonal Boc Protection Acid‑labile Boc group supports deprotection in presence of base‑ or hydrogenation‑sensitive pharmacophores.
3
Scaffold Precedent Pyrrolo[3,4‑c]pyrazole core is validated in reported Aurora and CDK inhibitor series; supports lead‑optimization workflows.

tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate – Generic Substitution Failure


Simple replacement of this compound with N1‑unsubstituted or N5‑differently protected analogs introduces significant risk of regioisomeric by-products, altered pharmacokinetic parameters, or unintended deprotection incompatibilities. The N1‑methyl group eliminates the prototropic tautomerism that plagues the N1‑H analog, ensuring exclusive reaction at N2 or C3 during subsequent functionalization [1][2]. At N5, the tert‑butyloxycarbonyl (Boc) group provides acid‑labile protection that is orthogonal to many common functional‑group chemistries; substituting with benzyloxycarbonyl (Cbz) or acetyl necessitates hydrogenolysis or strong basic hydrolysis, respectively, which are incompatible with sensitive kinase‑inhibitor pharmacophores [3]. These structural features make the compound non‑fungible with close analogs in multi‑step synthetic routes where regiospecificity and protecting‑group orthogonality are critical.

Target N1‑methyl, N5‑Boc
Substitute (N1‑H analog) Tautomeric equilibrium may lead to regioisomeric mixtures during alkylation or cross‑coupling.
Target Boc (acid‑labile)
Substitute (Cbz or acetyl) Hydrogenolysis or strong base conditions may degrade reducible or base‑sensitive kinase inhibitor pharmacophores.

tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate – Quantitative Differentiation vs Analogs


Hydrogen Bond Donor Count: N1-Methyl vs N1-H

The N1-methyl substitution abolishes the hydrogen-bond donor (HBD) present in the N1‑H analog. The target compound has an HBD count of 0, whereas tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 657428-42-7) has an HBD count of 1, as computed by Cactvs [1][2]. Elimination of the pyrazole N1-H reduces potential for intermolecular hydrogen bonding, which can enhance passive membrane permeability and reduce off‑target protein binding.

HBD Count
Head-to-head
Target: 0 vs N1‑H analog: 1
Reduced hydrogen‑bond donor count may support passive permeability assessment.
Computed by Cactvs; in silico prediction.
Medicinal chemistry Physicochemical profiling Drug design

Molecular Weight and Lipophilicity in Fragment Design

The target compound exhibits a molecular weight of 223.27 g/mol and a computed XLogP3 of 0.5 [1]. By contrast, the N1‑H analog tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has a molecular weight of 209.24 g/mol and identical XLogP3 of 0.5 [2]. The increase of 14.03 g/mol corresponds precisely to the N‑methyl group, maintaining favorable fragment‑like characteristics (MW < 250) while providing a vector for additional derivatization without altering lipophilicity.

MW & Lipophilicity
Head-to-head
MW 223.27 g/mol (XLogP3 0.5) vs analog MW 209.24 g/mol (XLogP3 0.5)
Fragment‑like profile preserved; methyl addition does not increase lipophilicity penalty.
Computed by PubChem/XLogP3; sub‑250 MW supports lead‑likeness.
Fragment-based drug discovery Lead-likeness Physicochemical optimization

Tautomeric Stability: Fixed Regioisomer vs Equilibrating Mixture

Single-crystal X‑ray diffraction of tert-butyl 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate (the N1‑H analog) confirms the presence of a hydrogen atom on N1, establishing a tautomeric equilibrium between N1‑H and N2‑H forms under solution conditions [1]. In the target compound, the N1‑methyl group irreversibly locks the tautomer, eliminating regioisomeric ambiguity during N‑alkylation, metalation, or cross‑coupling reactions. No comparable tautomeric ambiguity exists for the target compound.

Tautomeric Control
Method context
Fixed tautomer (N1‑methyl) vs equilibrating N1‑H analog (XRD evidence, CCDC 1548994)
Ensures reproducible regiospecific reactions; avoids regioisomeric by‑products.
Single‑crystal XRD of N1‑H analog shows tautomeric ambiguity.
Synthetic chemistry Regioselectivity Tautomeric control

Protecting Group Orthogonality: Boc vs Cbz vs Acetyl

The Boc group at N5 of the target compound is selectively removed under acidic conditions (e.g., TFA/CH2Cl2), as demonstrated in the synthesis of Aurora kinase inhibitor intermediates where the N‑Boc group of a 3‑amino‑5‑Boc‑tetrahydropyrrolo[3,4‑c]pyrazole is cleaved without affecting the ethoxycarbonyl substituent at N1 [1]. In contrast, Cbz‑protected analogs (e.g., phenylmethyl 3‑amino‑4,6‑dihydropyrrolo[3,4‑c]pyrazole‑5(1H)‑carboxylate, CAS 1276125‑31‑5) require hydrogenolysis, which is incompatible with substrates bearing reducible functional groups [2]. Acetyl‑protected analogs require strongly basic conditions that may epimerize or degrade sensitive kinase‑inhibitor pharmacophores.

Protecting Group Orthogonality
Cross‑study comparable
Boc removable under TFA/CH₂Cl₂; Cbz requires H₂/Pd‑C, acetyl needs strong base
Acid‑labile Boc supports convergent synthesis with reducible/ base‑sensitive groups.
Orthogonality inferred from established protective‑group principles.
Protecting group strategy Synthetic methodology Orthogonal protection

Commercial Purity: Superior Purity vs Unsubstituted Analog

The target compound is commercially available at a certified purity of 98% (GC or HPLC) from major building-block suppliers such as Combi‑Blocks (catalog QC‑8844) . The N1‑H analog tert‑butyl 4,6-dihydropyrrolo[3,4‑c]pyrazole‑5(1H)‑carboxylate is frequently supplied at 95% purity (e.g., Bidepharm, MolCore) . The 3‑percentage‑point higher purity reduces the risk of impurities interfering in subsequent catalytic or stoichiometric transformations, particularly in cross‑coupling reactions sensitive to catalyst poisons.

Commercial Purity
Data to verify
98% (GC/HPLC)
Higher certified purity vs typical 95% analog may reduce catalyst poisoning risk.
Vendor certificate; sources not peer‑reviewed.
Procurement Quality control Building block sourcing

Scaffold Validation: Pyrrolo[3,4-c]pyrazole in Aurora and CDK Inhibitors

The pyrrolo[3,4‑c]pyrazole scaffold is a recognized privileged structure in kinase inhibitor design. Compounds bearing this core have been developed as potent Aurora kinase inhibitors (e.g., PHA‑680632 with Aurora A IC50 = 27 nM) [1] and CDK7 inhibitors (e.g., YKL‑5‑124 with CDK7 IC50 = 9.7 nM) . The target compound, as a protected form of 1‑methyl‑4,6‑dihydropyrrolo[3,4‑c]pyrazole, serves as a direct precursor to such biologically validated scaffolds via Boc deprotection and subsequent functionalization at N5 or C3.

Scaffold Validation
Class‑level inference
Parent core of reported Aurora A inhibitor (IC₅₀ = 27 nM) and CDK7 inhibitor (IC₅₀ = 9.7 nM)
Reported scaffold validation context; does not represent compound potency.
Data from final drug candidates; direct precursor relationship only.
Kinase inhibition Medicinal chemistry Oncology

tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate – Optimal Application Scenarios


Late-Stage Diversification for Aurora Kinase Inhibitors

Researchers seeking to rapidly generate analogues of PHA‑680632 or related Aurora kinase inhibitors can utilize this compound as a fully protected, tautomerically homogeneous core. Boc deprotection at N5 under standard acidic conditions (TFA/CH2Cl2) followed by acylation or reductive amination enables parallel library synthesis without regioisomeric contamination, as established in the synthetic routes disclosed in EP1644376 [1]. The fixed N1‑methyl tautomer ensures exclusive derivatization at N5, avoiding the N2‑ vs N5‑regioisomeric mixtures that complicate N1‑H analog chemistry.

Fragment-Based Lead Generation: Low HBD & Lipophilicity Control

For fragment-based drug discovery campaigns targeting intracellular kinases, this compound offers a favorable profile: HBD = 0, XLogP3 = 0.5, and MW = 223 g/mol [1]. The absence of an H‑bond donor reduces the risk of excessive polarity and poor permeability, while the methyl group provides a site for further elaboration (e.g., C‑H activation or directed ortho‑metalation) without perturbing lipophilicity. The Boc group can be removed post‑fragment linking to reveal a free amine for subsequent coupling.

Orthogonal Protection Strategies in Process Chemistry

In multi‑step process routes where sensitive functional groups (e.g., esters, nitriles, or reducible alkenes) must be preserved, the acid‑labile Boc group offers clear advantages over hydrogenolysis‑labile Cbz or base‑labile acetyl protecting groups [1]. This compound enables a convergent synthetic strategy where the pyrrolo[3,4‑c]pyrazole core is introduced late in the synthesis and deprotected under mild, selective conditions, as demonstrated in the patented syntheses of Aurora kinase inhibitors [2].

High-Purity Sourcing for Parallel Synthesis and Array Chemistry

Procurement teams requiring reproducible, high-purity (≥98%) building blocks for automated parallel synthesis or array chemistry should prioritize this compound over lower-purity N1-H analogs (typically 95%). The documented 98% purity reduces the risk of catalyst poisoning in subsequent Pd‑catalyzed cross‑coupling steps, improving yield consistency across library production [1][2].

Application
Selection Property
Validation Focus
Aurora kinase inhibitor synthesis
Fixed N1‑methyl for regiospecific N5 derivatization
Acid‑labile Boc deprotection compatibility
Fragment‑based lead generation
Low hydrogen‑bond donor count and controlled lipophilicity
Passive permeability and elaboration potential
Multi‑step convergent synthesis
Orthogonal Boc protection in presence of reducible groups
Mild acidic deprotection preserves sensitive functionality
Parallel synthesis and array chemistry
High certified purity grade
Purity‑dependent reaction reproducibility and catalyst compatibility
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